molecular formula C20H22N6O3S B3610804 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 618426-42-9

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B3610804
CAS No.: 618426-42-9
M. Wt: 426.5 g/mol
InChI Key: GRCJZEYSYMWZJG-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3-pyridinyl group, an ethyl moiety, and a thioacetamide side chain. The aromatic acetamide group at the N5 position includes a methoxy substituent and an acetylamino functional group, which may enhance solubility and binding specificity in biological systems .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-4-26-19(14-6-5-9-21-11-14)24-25-20(26)30-12-18(28)23-16-10-15(22-13(2)27)7-8-17(16)29-3/h5-11H,4,12H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCJZEYSYMWZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618426-42-9
Record name N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An acetylamino group
  • A methoxyphenyl moiety
  • A triazole ring
  • A thioacetamide linkage

This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in key biochemical pathways. The triazole ring is known for its ability to interact with biological macromolecules, which enhances the compound's pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies reported significant bactericidal activity at varying concentrations, indicating potential use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related study indicated that specific triazole compounds could inhibit tumor growth in xenograft models .

In Silico Studies

Recent in silico docking studies have revealed that the compound shows potential binding affinity with key proteins involved in disease pathways. For example:

Protein Target Binding Energy (kcal/mol)
Thymidine Kinase-7.292
Thiamin Phosphate Synthase-7.221
Biotin Carboxylase-6.074

These findings suggest that the compound could be effective in modulating enzymatic activity related to various diseases .

In Vitro Studies

In vitro studies have confirmed the antibacterial effects of the compound against several pathogens. For instance, concentrations of 0.1%, 0.5%, and 1.0% were tested against Staphylococcus aureus , yielding inhibition zones of 11.5 mm, 14.7 mm, and 16.5 mm respectively, compared to a control antibiotic .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing a triazole ring exhibit promising anticancer properties. For instance, derivatives similar to N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The presence of the pyridine and triazole moieties suggests potential antimicrobial activity. Research has shown that similar compounds can effectively inhibit bacterial growth.

Data Table: Antimicrobial Activity

Compound StructureBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole derivativeE. coli32 µg/mL
Triazole derivativeS. aureus16 µg/mL

This table illustrates the effectiveness of triazole derivatives against common pathogens, indicating that this compound could possess similar properties .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The acetylamino group may enhance the compound's ability to modulate inflammatory pathways.

Case Study Example :
In a study on inflammatory models, a triazole-containing compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced macrophages . This suggests that this compound may also exert similar anti-inflammatory effects.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound exhibits reactivity typical of triazole derivatives and amides:

Key Reaction Types

  • Substitution at the triazole sulfur :

    • The thioether (-S-) group can undergo nucleophilic substitution or oxidation.

    • Example: Reaction with alkyl halides or epoxides to form modified thioether derivatives .

  • Amide hydrolysis :

    • The acetamide group may hydrolyze under acidic/basic conditions to yield carboxylic acids or amines.

    • Example: Treatment with HCl or NaOH to cleave the amide bond.

  • Pyridine ring reactivity :

    • The 3-pyridinyl group may participate in electrophilic substitution or metal-catalyzed cross-couplings.

S-Alkylation of Triazole-2-thiols

The reaction involves nucleophilic attack by the thiolate ion (formed under basic conditions) on an electrophilic carbon (e.g., bromoacetamide). This forms a thioether linkage between the triazole and acetamide moieties .

Mechanism :

  • Deprotonation of the triazole-2-thiol to form a thiolate.

  • Nucleophilic substitution of the bromide (e.g., in 2-bromo-N-substituted acetamide derivatives).

  • Formation of the thioether bond .

Triazole Cyclization

The triazole ring is formed via cyclization of acylated hydrazides with sulfur donors (e.g., CS₂). This involves:

  • Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon.

  • Condensation with CS₂ to form a thiocarbamate intermediate.

  • Cyclization under alkaline conditions to yield the triazole ring .

Characterization and Analysis

Post-synthesis, the compound is typically characterized via:

  • NMR spectroscopy : Confirms connectivity and functional groups (e.g., acetamide protons, aromatic signals) .

  • Mass spectrometry (EI-MS/HRMS) : Validates molecular weight and isotopic distribution .

  • HPLC : Ensures purity and monitors reaction progress.

Challenges and Optimization

Key challenges in synthesis include:

  • Regioselectivity : Control of substitution patterns during alkylation .

  • Yield improvements : Optimization of reaction conditions (e.g., solvent choice, temperature) .

  • Stability : Potential oxidation of the thioether group under acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, synthesis data, and biological activities.

Structural Modifications and Substituent Effects
Compound Name Substituents (R1, R2, R3) Pyridinyl Position Key Functional Groups
Target Compound R1: 5-acetylamino-2-methoxyphenyl; R2: ethyl; R3: S 3-pyridinyl Acetylamino, methoxy, thioacetamide
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1: 4-ethylphenyl; R2: ethyl; R3: S 3-pyridinyl Ethylphenyl, thioacetamide
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1: 4-butylphenyl; R2: ethyl; R3: S 2-pyridinyl Butylphenyl, thioacetamide
Compound 6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1: allyl; R2: H; R3: S 2-pyridinyl Allyl, acetamide
Compound 7b (2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) R1: allyl; R2: H; R3: COOH 3-pyridinyl Allyl, carboxylic acid

Key Observations :

  • Pyridinyl Position : The 3-pyridinyl substitution (as in the target compound and VUAA1) correlates with Orco agonism in insects, whereas 2-pyridinyl analogs (e.g., OLC15) exhibit antagonistic activity .
  • Aromatic Substituents: The 5-acetylamino-2-methoxyphenyl group in the target compound may improve solubility compared to VUAA1’s 4-ethylphenyl group, which is more hydrophobic .
  • Thio vs. Oxygen Linkers : Thioacetamide (R3: S) derivatives generally show higher receptor affinity than oxygen-linked analogs, as seen in VUAA1’s potency .

Q & A

Q. What are the optimized synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the 4H-1,2,4-triazole core by reacting pyridine-3-carbaldehyde derivatives with thiosemicarbazide under reflux. (ii) S-alkylation of the triazole-thiol intermediate with chloroacetamide derivatives using anhydrous potassium carbonate in acetone (3–5 h reflux) . (iii) Final coupling with 5-acetylamino-2-methoxyphenyl groups via nucleophilic substitution or condensation reactions. Catalysts like pyridine and zeolite (Y-H) improve yields during reflux (150°C, 5 h) .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of: (i) 1H/13C NMR to verify substituent positions (e.g., methoxy, acetyl, and pyridinyl groups). (ii) LC-MS to confirm molecular weight and purity. (iii) IR spectroscopy to identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C=S at ~600–700 cm⁻¹). Elemental analysis (C, H, N, S) is critical for validating stoichiometry .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs: (i) Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations . (ii) Olfactory receptor modulation : Electrophysiological assays (e.g., HEK293 cells expressing Orco subunits) to test agonist/antagonist activity .

Advanced Research Questions

Q. How can conflicting activity data in different biological models be resolved?

  • Methodological Answer : (i) Perform dose-response profiling to identify non-linear effects (e.g., hormesis). (ii) Use molecular docking to assess binding affinity variations across receptor isoforms (e.g., Orco vs. GPCRs). (iii) Validate off-target effects via kinase profiling panels or transcriptomic analysis .

Q. What strategies improve selectivity for olfactory receptors (Orco) over unrelated targets?

  • Methodological Answer : (i) Modify the pyridinyl substituent (e.g., replace 3-pyridinyl with 4-pyridinyl) to alter hydrogen bonding. (ii) Introduce bulky groups (e.g., ethyl → isopropyl) on the triazole ring to sterically block non-specific interactions. (iii) Use cryo-EM or mutagenesis to map critical residues in Orco channels for rational design .

Q. How can computational methods predict metabolic stability?

  • Methodological Answer : (i) Apply PASS software to identify metabolic hotspots (e.g., acetylated amine, sulfide bonds). (ii) Simulate CYP450 metabolism using ADMET Predictor or Schrödinger’s QikProp . (iii) Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What analytical techniques resolve degradation products under stressed conditions?

  • Methodological Answer : (i) HPLC-PDA/MS with C18 columns to separate degradation impurities. (ii) Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) to identify labile sites. (iii) DFT calculations to predict degradation pathways (e.g., sulfide oxidation to sulfoxide) .

Methodological Notes

  • Synthesis : Optimize solvent polarity (DMF > acetone) for intermediates with low solubility .
  • Biological Assays : Include positive controls (e.g., VUAA1 for Orco activation ) to benchmark activity.
  • Data Interpretation : Use Scifinder or Reaxys to cross-reference analogous structures and avoid redundant work.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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